molecular formula C17H12N2O7S B2778707 (Z)-4-(2-(5-(furan-2-ylmethylene)-2,4-dioxothiazolidin-3-yl)acetamido)-2-hydroxybenzoic acid CAS No. 897759-35-2

(Z)-4-(2-(5-(furan-2-ylmethylene)-2,4-dioxothiazolidin-3-yl)acetamido)-2-hydroxybenzoic acid

Cat. No.: B2778707
CAS No.: 897759-35-2
M. Wt: 388.35
InChI Key: VIOGSRVNZDDWTO-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-(2-(5-(furan-2-ylmethylene)-2,4-dioxothiazolidin-3-yl)acetamido)-2-hydroxybenzoic acid is a useful research compound. Its molecular formula is C17H12N2O7S and its molecular weight is 388.35. The purity is usually 95%.
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Scientific Research Applications

Hypoglycemic and Hypolipidemic Activity

One notable application of thiazolidinedione derivatives, which are structurally similar to the compound , is in the management of type 2 diabetes. Studies have demonstrated these compounds' efficacy in reducing blood glucose levels as well as total cholesterol (CHL) and triglycerides (TG) in animal models. For example, novel thiazolidinedione analogs were synthesized and evaluated for their hypoglycemic and hypolipidemic activities, showing significant reduction in blood glucose, CHL, and TG levels after treatment in high-fat diet-fed Sprague–Dawley rats (Mehendale-Munj, Ghosh, & Ramaa, 2011).

Antifibrotic and Anticancer Activity

Thiazolidinedione derivatives have also been explored for their antifibrotic and anticancer activities. Amino(imino)thiazolidinone derivatives, following amino-imino tautomerism, were synthesized and their structures confirmed by X-ray analysis. These compounds showed significant antifibrotic activity without possessing anticancer effects, suggesting their potential as therapeutic agents against fibrosis (Kaminskyy et al., 2016).

Antibacterial Activity

Another area of research focuses on the antibacterial properties of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives. These compounds were synthesized and tested against various bacterial strains, displaying generally strong activity against Gram-positive bacteria. The study indicates that the presence of electron-withdrawing substituents at the phenyl ring enhances antibacterial response (Trotsko et al., 2018).

Antiangiogenic Activity

Derivatives of thiazolidinedione have been evaluated for their potential as antiangiogenic agents, which could inhibit the formation of new blood vessels, a crucial process in cancer progression. Compounds synthesized for this purpose showed promising results in vitro, suggesting their utility in cancer treatment strategies (Braud et al., 2003).

Properties

IUPAC Name

4-[[2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]amino]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O7S/c20-12-6-9(3-4-11(12)16(23)24)18-14(21)8-19-15(22)13(27-17(19)25)7-10-2-1-5-26-10/h1-7,20H,8H2,(H,18,21)(H,23,24)/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOGSRVNZDDWTO-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.